molecular formula C19H20ClFN2O B11333833 N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide

Cat. No.: B11333833
M. Wt: 346.8 g/mol
InChI Key: QRHYONXGROQRHJ-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a fluorobenzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring is constructed through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Fluorobenzamide Moiety: The final step involves coupling the fluorobenzamide moiety to the intermediate compound through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and triggering biological responses. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20ClFN2O

Molecular Weight

346.8 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-pyrrolidin-1-ylethyl]-2-fluorobenzamide

InChI

InChI=1S/C19H20ClFN2O/c20-16-9-3-1-7-14(16)18(23-11-5-6-12-23)13-22-19(24)15-8-2-4-10-17(15)21/h1-4,7-10,18H,5-6,11-13H2,(H,22,24)

InChI Key

QRHYONXGROQRHJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3Cl

Origin of Product

United States

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